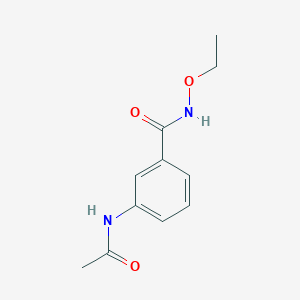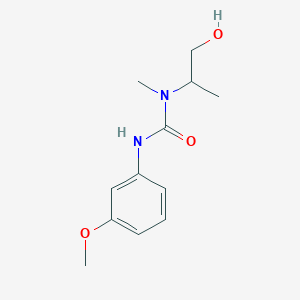
1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)-1-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)-1-methylurea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxypropan-2-yl group, a methoxyphenyl group, and a methylurea moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)-1-methylurea typically involves the reaction of 3-methoxyphenyl isocyanate with 1-(1-hydroxypropan-2-yl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
化学反应分析
Types of Reactions
1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: The hydroxypropan-2-yl group can be oxidized to form a carbonyl group.
Reduction: The methoxyphenyl group can be reduced to form a hydroxyl group.
Substitution: The methylurea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted urea derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)-1-methylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
相似化合物的比较
Similar Compounds
- 1-(1-Hydroxypropan-2-yl)-3-(4-methoxyphenyl)-1-methylurea
- 1-(1-Hydroxypropan-2-yl)-3-(3-ethoxyphenyl)-1-methylurea
- 1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)-1-ethylurea
Uniqueness
1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)-1-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxypropan-2-yl group enhances its solubility and reactivity, while the methoxyphenyl group contributes to its potential therapeutic effects.
属性
分子式 |
C12H18N2O3 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC 名称 |
1-(1-hydroxypropan-2-yl)-3-(3-methoxyphenyl)-1-methylurea |
InChI |
InChI=1S/C12H18N2O3/c1-9(8-15)14(2)12(16)13-10-5-4-6-11(7-10)17-3/h4-7,9,15H,8H2,1-3H3,(H,13,16) |
InChI 键 |
DKDAPHQSOPUFOD-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)N(C)C(=O)NC1=CC(=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


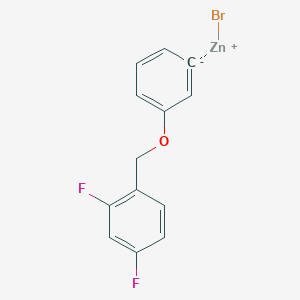
![(3AS,6aS)-2-methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]oxazole](/img/structure/B14896174.png)
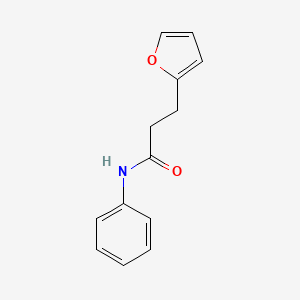

![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)


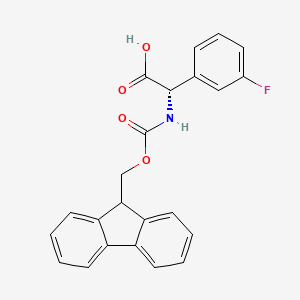
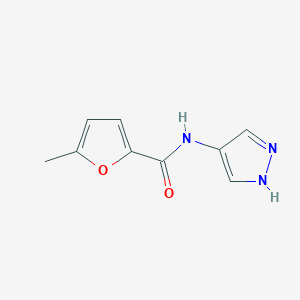
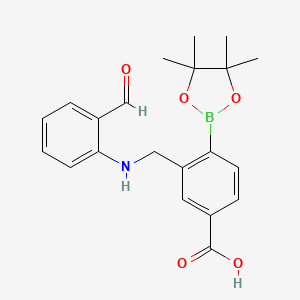

![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)

